molecular formula C16H12N4O5S B6103137 N-1,3-benzodioxol-5-yl-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide

N-1,3-benzodioxol-5-yl-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide

Cat. No. B6103137
M. Wt: 372.4 g/mol
InChI Key: OUYDNPSROZCRIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1,3-benzodioxol-5-yl-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as BNITMA and has been found to have a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of BNITMA involves the inhibition of topoisomerase II. This enzyme is involved in the regulation of DNA topology and is essential for DNA replication and repair. BNITMA binds to the enzyme and prevents it from carrying out its normal function, leading to DNA damage and cell death.
Biochemical and Physiological Effects:
In addition to its anticancer and antimicrobial activity, BNITMA has been found to have other biochemical and physiological effects. It has been shown to have antioxidant activity, which may have potential applications in the treatment of oxidative stress-related diseases. Additionally, BNITMA has been found to have anti-inflammatory activity, which may be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using BNITMA in lab experiments is its specificity for topoisomerase II. This allows for targeted inhibition of this enzyme, which can be useful in studying its role in DNA replication and repair. However, one limitation of using BNITMA is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of BNITMA. One area of research is the development of BNITMA derivatives with increased potency and selectivity for topoisomerase II. Additionally, further studies are needed to investigate the potential applications of BNITMA in the treatment of cancer and other diseases. Finally, the mechanism of action of BNITMA needs to be further elucidated to fully understand its effects on DNA replication and repair.
Conclusion:
In conclusion, N-1,3-benzodioxol-5-yl-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide is a chemical compound that has potential applications in scientific research, particularly in the field of cancer research. Its mechanism of action involves the inhibition of topoisomerase II, and it has been found to have a range of biochemical and physiological effects. While there are limitations to its use in lab experiments, there are several future directions for the study of BNITMA that may lead to new discoveries and applications.

Synthesis Methods

The synthesis of BNITMA involves the reaction of 2-amino-5-nitrobenzimidazole with 5-(2-bromoacetyl)-1,3-benzodioxole in the presence of potassium carbonate. The resulting product is then treated with thioacetic acid to obtain BNITMA. This synthesis method has been found to be efficient and yields high purity BNITMA.

Scientific Research Applications

BNITMA has been found to have potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. Inhibition of this enzyme can lead to DNA damage and cell death, making BNITMA a potential anticancer agent. Additionally, BNITMA has been found to have antimicrobial activity against a range of bacteria and fungi.

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O5S/c21-15(17-9-1-4-13-14(5-9)25-8-24-13)7-26-16-18-11-3-2-10(20(22)23)6-12(11)19-16/h1-6H,7-8H2,(H,17,21)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUYDNPSROZCRIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NC4=C(N3)C=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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